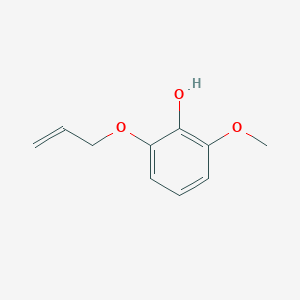

Phenol, 2-methoxy-6-(2-propen-1-yloxy)-

CAS No.:

Cat. No.: VC2362420

Molecular Formula: C10H12O3

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12O3 |

|---|---|

| Molecular Weight | 180.2 g/mol |

| IUPAC Name | 2-methoxy-6-prop-2-enoxyphenol |

| Standard InChI | InChI=1S/C10H12O3/c1-3-7-13-9-6-4-5-8(12-2)10(9)11/h3-6,11H,1,7H2,2H3 |

| Standard InChI Key | ODDKQEUQEHGJHH-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C(=CC=C1)OCC=C)O |

Introduction

Structural Characteristics and Physical Properties

Molecular Structure

The compound features a benzene ring with three substituents: a hydroxyl group (phenolic), a methoxy group at position 2, and an allyloxy group at position 6. The allyloxy group (−O−CH₂−CH=CH₂) is the key structural feature distinguishing this compound from similar phenolic derivatives such as o-eugenol, where the allyl group is directly bonded to the aromatic ring.

Physical Properties

The physical properties of Phenol, 2-methoxy-6-(2-propen-1-yloxy)- are crucial for understanding its behavior in different environments and its potential applications. While specific experimental data for this exact compound is limited, its properties can be estimated based on its structure and comparison with similar compounds.

Table 2: Physical Properties of Phenol, 2-methoxy-6-(2-propen-1-yloxy)-

| Property | Value | Notes |

|---|---|---|

| Physical State | Solid/liquid | At room temperature |

| Color | Not specifically reported | Likely colorless to pale yellow |

| Odor | Not specifically reported | Potentially aromatic |

| Solubility | Moderate in organic solvents | Limited water solubility expected |

| Log P | Not specifically reported | Expected to be moderately lipophilic |

| Melting Point | Not specifically reported | - |

| Boiling Point | Not specifically reported | - |

Synthesis Methods

The synthesis of Phenol, 2-methoxy-6-(2-propen-1-yloxy)- can be achieved through several methods, typically involving the allylation of the appropriately substituted phenol precursor.

Common Synthesis Approaches

The primary synthesis methods for this compound involve reactions of guaiacol derivatives with allyl bromide or similar allylating agents under specific conditions.

Table 3: Synthesis Methods for Phenol, 2-methoxy-6-(2-propen-1-yloxy)-

| Method | Reagents | Conditions | Catalysts | Notes |

|---|---|---|---|---|

| Williamson Ether Synthesis | Guaiacol derivative, Allyl bromide | Base (e.g., K₂CO₃), Solvent (DMF or acetone) | - | Selective O-allylation |

| Catalytic Allylation | Guaiacol derivative, Allyl alcohol | Solvent (toluene or DMF) | Palladium complexes | Higher yields possible |

| Phase-Transfer Catalysis | Guaiacol derivative, Allyl halide | Base, Biphasic system | Quaternary ammonium salts | Milder conditions |

Reaction Conditions

The synthesis methods typically involve temperatures varying based on the specific approach employed. Solvents like dimethylformamide or toluene are frequently used, with catalysts such as copper(I) bromide or palladium complexes often employed to enhance reaction efficiency.

Biological Activity and Applications

Antioxidant Properties

One of the most significant properties of Phenol, 2-methoxy-6-(2-propen-1-yloxy)- is its antioxidant activity. The compound acts by scavenging free radicals, which are harmful to cells and tissues, thereby reducing oxidative stress. This property is common among phenolic compounds with similar structures.

Pharmaceutical Applications

Given its antioxidant properties, Phenol, 2-methoxy-6-(2-propen-1-yloxy)- is a candidate for developing drugs aimed at combating oxidative stress-related diseases. This makes it particularly interesting for pharmaceutical research in areas such as:

-

Neuroprotective agents

-

Anti-inflammatory medications

-

Cardiovascular disease treatments

-

Anti-aging formulations

The presence of both phenolic and methoxy groups, along with the allyloxy substituent, may provide unique properties that distinguish it from similar compounds like eugenol and its isomers, which have established bioactivities .

Comparison with Related Compounds

It is instructive to compare Phenol, 2-methoxy-6-(2-propen-1-yloxy)- with structurally related compounds to better understand its unique properties and potential applications.

Table 4: Comparison with Related Phenolic Compounds

| Compound | Molecular Formula | Key Structural Difference | Notable Properties |

|---|---|---|---|

| Phenol, 2-methoxy-6-(2-propen-1-yloxy)- | C₁₀H₁₂O₃ | Allyloxy group at position 6 | Antioxidant, moderate toxicity |

| 2-Allyl-6-methoxyphenol (o-Eugenol) | C₁₀H₁₂O₂ | Direct allyl group at position 6 | Antimicrobial, antioxidant properties |

| Phenol, 2-methoxy-6-(1-propenyl)- | C₁₀H₁₂O₂ | 1-propenyl group instead of 2-propenyl | Different stereochemistry and reactivity |

| 3-Allyl-6-methoxyphenol (m-Eugenol) | C₁₀H₁₂O₂ | Allyl group at position 3 instead of 6 | Different spatial arrangement of functional groups |

The presence of the allyloxy group in Phenol, 2-methoxy-6-(2-propen-1-yloxy)- rather than a direct allyl group (as in o-eugenol) significantly alters the electronic properties and reactivity of the compound . This structural difference may account for its unique biological activities and potential applications.

Current Research and Future Directions

Ongoing Research

Current research on Phenol, 2-methoxy-6-(2-propen-1-yloxy)- and related compounds is focused on further exploring their antioxidant mechanisms and potential pharmaceutical applications. The compound's natural origin and potential biological activities make it an interesting subject for research in pharmaceutical and biomedical fields.

Future Research Directions

Several promising research directions for this compound include:

-

Structure-activity relationship studies to optimize antioxidant activity

-

Investigation of specific cellular targets and mechanisms

-

Development of semi-synthetic derivatives with enhanced properties

-

Exploration of synergistic effects with other bioactive compounds

-

Formulation studies for pharmaceutical delivery systems

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume